molecular formula C23H26N6O B14925356 N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N,1,3-trimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N,1,3-trimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B14925356
M. Wt: 402.5 g/mol
InChI Key: TYUOMKAYCILSAK-UHFFFAOYSA-N
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Description

N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~4~,1,3-TRIMETHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This particular compound is notable for its intricate structure, which includes multiple functional groups and a pyrazolo[3,4-b]pyridine core

Preparation Methods

The synthesis of N4-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~4~,1,3-TRIMETHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the pyrazolo[3,4-b]pyridine core: This step often involves cyclization reactions facilitated by catalysts or under microwave irradiation.

    Functional group modifications:

Industrial production methods may involve optimization of these steps to improve yield and purity, often utilizing continuous flow reactors and automated synthesis platforms to scale up the process efficiently .

Chemical Reactions Analysis

N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~4~,1,3-TRIMETHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~4~,1,3-TRIMETHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.

    Biology: The compound’s structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.

    Medicine: It has potential therapeutic applications due to its ability to modulate specific biological pathways, potentially serving as an anti-inflammatory, anticancer, or antimicrobial agent.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings

Mechanism of Action

The mechanism of action of N4-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~4~,1,3-TRIMETHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammatory processes or cancer cell proliferation, leading to therapeutic effects .

Comparison with Similar Compounds

N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~4~,1,3-TRIMETHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other pyrazole derivatives, such as:

The uniqueness of N4-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~4~,1,3-TRIMETHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C23H26N6O

Molecular Weight

402.5 g/mol

IUPAC Name

N-[(2-ethylpyrazol-3-yl)methyl]-N,1,3-trimethyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H26N6O/c1-6-29-18(11-12-24-29)14-27(4)23(30)19-13-20(17-9-7-15(2)8-10-17)25-22-21(19)16(3)26-28(22)5/h7-13H,6,14H2,1-5H3

InChI Key

TYUOMKAYCILSAK-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CN(C)C(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=CC=C(C=C4)C

Origin of Product

United States

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